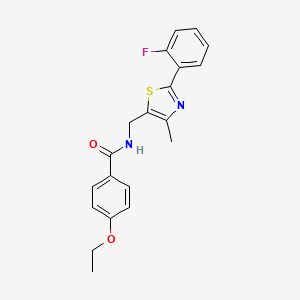

4-ethoxy-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

4-ethoxy-N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O2S/c1-3-25-15-10-8-14(9-11-15)19(24)22-12-18-13(2)23-20(26-18)16-6-4-5-7-17(16)21/h4-11H,3,12H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWBEHFBZZBZMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCC2=C(N=C(S2)C3=CC=CC=C3F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-fluoroaniline with α-bromoacetophenone in the presence of a base such as potassium carbonate.

Introduction of the Ethoxy Group: The ethoxy group can be introduced by reacting the intermediate with ethyl iodide in the presence of a base.

Formation of the Benzamide: The final step involves the reaction of the intermediate with benzoyl chloride to form the benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-ethoxy-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group or the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides or thiazoles.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

-

Anticancer Activity

- Mechanism : The compound has shown potential as an inhibitor of specific protein kinases involved in cancer cell proliferation. Protein kinases play a crucial role in signaling pathways that regulate cell division and survival.

- Case Study : In vitro studies have demonstrated that 4-ethoxy-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzamide can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. This inhibition is attributed to the compound's ability to disrupt kinase activity, leading to apoptosis in malignant cells.

-

Neuroprotective Effects

- Mechanism : The compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

- Case Study : Research has indicated that treatment with this compound can improve cognitive function in animal models of neurodegenerative diseases. The compound appears to enhance synaptic plasticity and reduce neuroinflammation.

-

Anti-inflammatory Properties

- Mechanism : The compound may inhibit pro-inflammatory cytokines and other mediators involved in inflammatory responses.

- Case Study : Experimental models of inflammation have shown that administration of this compound significantly reduces markers of inflammation, suggesting its potential use in treating chronic inflammatory conditions.

Table 1: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 4-ethoxy-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit the synthesis of essential components of the bacterial cell wall, leading to cell death. The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Substituent Effects on the Benzamide Moiety

The ethoxy group in the target compound distinguishes it from analogs such as 4-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide (). Similarly, N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide () highlights the impact of halogenation (Cl vs. F) and substituent position on electronic properties and fluorescence behavior .

Table 1: Key Benzamide Derivatives

Thiazole vs. Heterocyclic Core Modifications

The thiazole ring in the target compound contrasts with 1,2,4-triazole-3-thiones (), where tautomerism between thione and thiol forms influences reactivity and binding. Thiazoles, being more rigid, may confer better conformational stability for target engagement compared to triazoles . Additionally, N-(bis(4-methoxybenzyl)carbamothioyl)benzamide () demonstrates how carbamothioyl modifications alter electronic profiles and synthetic pathways .

Biologische Aktivität

4-ethoxy-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of and a molecular weight of approximately 398.5 g/mol. The structure consists of a benzamide core substituted with an ethoxy group and a thiazole moiety, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. The thiazole ring is particularly significant as it can modulate enzyme activities and receptor interactions, potentially influencing pathways related to cancer cell proliferation and metabolic regulation.

Target Interactions

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit enzymes such as protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in insulin signaling. This inhibition could enhance insulin sensitivity, making it a candidate for diabetes management .

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell lines, particularly through mechanisms involving the modulation of cyclin-dependent kinases (CDKs) and vascular endothelial growth factor (VEGF) pathways .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound. Below are key findings from recent research:

| Study | Cell Line | IC50 Value (µM) | Effect |

|---|---|---|---|

| Study A | MCF7 (Breast Cancer) | 0.096 | EGFR inhibition |

| Study B | HepG2 (Liver Cancer) | 1.83 - 4.24 | Antiproliferative |

| Study C | EA.hy926 (Endothelial Cells) | 0.79 - 5.85 | Anti-angiogenic |

Case Studies

- Anticancer Efficacy : In vitro studies demonstrated that the compound exhibits significant cytotoxicity against MCF7 and HepG2 cell lines, with IC50 values indicating strong potency compared to standard chemotherapeutics like sorafenib .

- Diabetes Management : Research on analogs of this compound has revealed its potential to enhance insulin-stimulated glucose uptake in cellular models, suggesting applicability in treating type 2 diabetes .

- Anti-Angiogenic Properties : The compound's ability to inhibit endothelial cell proliferation suggests a mechanism that could prevent tumor angiogenesis, which is critical for tumor growth and metastasis .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-ethoxy-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzamide?

- Methodology : The synthesis typically involves two key steps:

- Thiazole ring formation : React α-haloketones (e.g., 2-bromo-1-(2-fluorophenyl)propan-1-one) with thiourea under acidic or basic conditions to generate the 4-methylthiazole core .

- Amide coupling : The benzamide moiety is introduced via nucleophilic substitution or coupling agents (e.g., EDC/HOBt) between 4-ethoxybenzoic acid derivatives and the aminomethyl-thiazole intermediate .

Q. What spectroscopic techniques are used to characterize this compound?

- Techniques :

- NMR : - and -NMR identify substituents and confirm regiochemistry of the thiazole and benzamide groups .

- Mass spectrometry : HRMS or ESI-MS verifies molecular weight and fragmentation patterns .

- IR spectroscopy : Confirms amide (C=O stretch at ~1650 cm) and aromatic C-F bonds (~1250 cm) .

Q. How is the compound’s stability assessed under varying experimental conditions?

- Protocol : Accelerated stability studies are conducted by exposing the compound to different pH (1–13), temperatures (4–60°C), and light conditions. Degradation products are monitored via HPLC or LC-MS over 7–14 days .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Approach : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement, SHELXD for phase determination) is used to resolve stereochemistry and confirm substituent positions. High-resolution data (≤1.0 Å) minimizes errors in electron density maps .

- Challenges : Crystallization may require vapor diffusion with solvents like DCM/hexane. Twinning or disorder in the fluorophenyl group necessitates robust refinement strategies .

Q. How are structure-activity relationships (SAR) analyzed for this compound’s biological activity?

- Experimental Design :

- Analog synthesis : Modify substituents (e.g., ethoxy → methoxy, fluorophenyl → chlorophenyl) and evaluate bioactivity changes.

- In vitro assays : Test enzyme inhibition (IC) or receptor binding (K) using fluorogenic substrates or radiolabeled ligands .

Q. How can contradictory bioactivity data across studies be reconciled?

- Troubleshooting :

- Purity verification : Use HPLC (≥95% purity) and elemental analysis to rule out impurities .

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity), incubation times, and controls.

- Orthogonal assays : Cross-validate results with alternative methods (e.g., Western blotting alongside enzyme activity assays) .

Q. What strategies improve the compound’s bioavailability in preclinical models?

- Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.